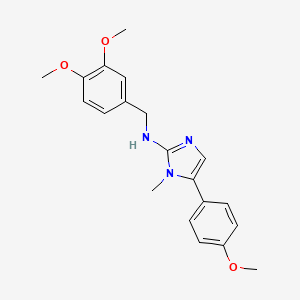
2-(2-Amino-3-(tritylthio)propionamido)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tritylthio group, and a propionamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid typically involves the coupling of an amine with a thiol-containing molecule in the presence of hydrogen fluoride. This process produces a cyclic peptide stabilized by a disulfide bond between two cysteine residues . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the use of acid-labile amino-protecting groups and side-chain deprotection using less hazardous reagents like trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) instead of hydrogen fluoride . This method is more practical and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-(tritylthio)propionamido)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The amino and tritylthio groups can participate in substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, trifluoracetic acid, and trimethylsilyl bromide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include cyclic peptides and nanomaterials stabilized by disulfide bonds . These products have significant applications in various fields, including medical imaging and drug delivery.
Scientific Research Applications
2-(2-Amino-3-(tritylthio)propionamido)propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of nanomaterials for medical imaging and drug delivery.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid involves the formation of disulfide bonds, which stabilize the compound and its derivatives. These disulfide bonds are crucial for the compound’s biological activity, including its antimicrobial and anticancer properties . The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of stable cyclic peptides.
Comparison with Similar Compounds
Similar Compounds
3-(Tritylthio)propionic acid: Shares the tritylthio group but lacks the amino and propionamido groups.
S-Trityl-b-mercaptopropionic acid: Similar structure but different functional groups.
Uniqueness
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is unique due to its combination of amino, tritylthio, and propionamido groups, which provide it with versatile chemical reactivity and significant biological activity. This combination makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
35959-68-3 |
|---|---|
Molecular Formula |
C25H26N2O3S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H26N2O3S/c1-18(24(29)30)27-23(28)22(26)17-31-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17,26H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
FZQYVSVNAAICAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

